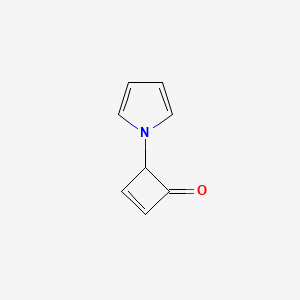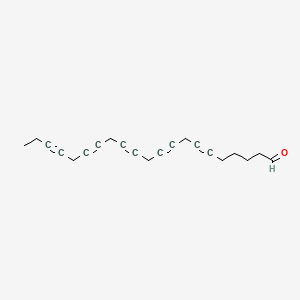
1,1,1-Trifluoro-4-methoxy-4-(4-methylphenyl)but-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1,1,1-Trifluoro-4-methoxy-4-(4-methylphenyl)but-3-en-2-one” is a biochemical used for proteomics research . It serves as a trifluoromethyl-containing building block for the preparation of trifluoromethyl-substituted thiophenes, furans, pyrrols, and piperazines .
Synthesis Analysis
The synthesis of this compound involves several steps. It reacts with phenylmagnesium bromide to afford ethoxy group substitution products, while it reacts with organozinc compounds to yield products arising from 1,2-addition to the carbonyl group . Key steps are an addition–elimination reaction to ETFBO followed by the thiazolium-catalyzed Stetter reaction .Molecular Structure Analysis
The molecular formula of “1,1,1-Trifluoro-4-methoxy-4-(4-methylphenyl)but-3-en-2-one” is C12H11F3O2 . Its molecular weight is 244.21 . The structure is complex with a covalently-bonded unit count of 1 .Chemical Reactions Analysis
This compound reacts with phenylmagnesium bromide to afford ethoxy group substitution products, while it reacts with organozinc compounds to yield products arising from 1,2-addition to the carbonyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of “1,1,1-Trifluoro-4-methoxy-4-(4-methylphenyl)but-3-en-2-one” include a molecular weight of 244.21 , and a solubility in dichloromethane . It appears as a red oil .Wissenschaftliche Forschungsanwendungen
Environmental Impact and Toxicity Studies
- Estrogenic Activity and Environmental Concerns : Research on Methoxychlor, a chemical with proestrogenic activity, highlights concerns about chemicals with estrogenic effects on fertility and development. The metabolism of such chemicals, including the production of estrogenic forms, underscores the importance of studying environmental contaminants' impact on health (Cummings, 1997).
Chemical Sensing and Material Science
- Fluorescent Chemosensors : Studies on 4-Methyl-2,6-diformylphenol derivatives, which share some functional group similarities with the compound , demonstrate the utility of these compounds in detecting various analytes, including metal ions and neutral molecules. This indicates potential applications in developing new chemosensors (Roy, 2021).
Pharmacological and Medical Applications
- Osthole and Related Compounds : Research on osthole, a compound structurally distinct but related in the context of medicinal chemistry, shows multiple pharmacological actions, including neuroprotective and anticancer activities. This suggests that structurally complex molecules like the compound could have multifaceted biological effects and potential as alternative medicine (Zhang et al., 2015).
Organic Synthesis and Catalysis
- Catalytic Applications in Organic Reactions : The review of catalysts, including metal cation-exchanged clays for organic synthesis, provides insight into how compounds with specific functional groups can be part of or influence catalytic processes in synthesizing bioactive molecules or other organic compounds (Tateiwa & Uemura, 1997).
Environmental Degradation of Fluorinated Compounds
- Degradation of Polyfluoroalkyl Chemicals : The environmental biodegradability of fluorotelomer-based compounds and perfluoroalkane sulfonamido derivatives, which relate to the fluorinated aspect of the compound , highlights the need to understand how such substances degrade and their potential environmental impacts (Liu & Avendaño, 2013).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary targets of 1,1,1-Trifluoro-4-methoxy-4-(4-methylphenyl)but-3-en-2-one are currently unknown
Mode of Action
It’s known that the compound is an intermediate in the preparation of a celecoxib impurity .
Pharmacokinetics
Its solubility in dichloromethane suggests that it may have good bioavailability .
Eigenschaften
IUPAC Name |
1,1,1-trifluoro-4-methoxy-4-(4-methylphenyl)but-3-en-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O2/c1-8-3-5-9(6-4-8)10(17-2)7-11(16)12(13,14)15/h3-7H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHLDLKRCEHBPRR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=CC(=O)C(F)(F)F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10777892 |
Source


|
| Record name | 1,1,1-Trifluoro-4-methoxy-4-(4-methylphenyl)but-3-en-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10777892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Trifluoro-4-methoxy-4-(4-methylphenyl)but-3-en-2-one | |
CAS RN |
187812-31-3 |
Source


|
| Record name | 1,1,1-Trifluoro-4-methoxy-4-(4-methylphenyl)but-3-en-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10777892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(Benzyloxy)ethyl]-cyclohexanecarboxylic Acid Methyl Ester](/img/structure/B582620.png)
![1,2,8-Triazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B582621.png)

![5-Acetamido-6-[(1R,2R)-3-acetamido-1,2-dihydroxypropyl]-2,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B582624.png)


![4-Allyl-1H-benzo[d]imidazole](/img/structure/B582632.png)

![1-(3-Fluoro-4-(5-(2-fluorobenzyl)benzo[d]thiazol-2-yl)benzyl)azetidine-3-carboxylic acid](/img/structure/B582637.png)

![1-[3-(Trifluoromethyl)phenyl]piperidin-2-one](/img/structure/B582640.png)